1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione
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Overview
Description
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione is an organic compound that features both a furan ring and a naphthalene ring The presence of these aromatic rings makes it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione typically involves the condensation of furan-2-carbaldehyde with naphthalene-2-carbaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-3-phenylpropane-1,3-dione: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-(Thiophen-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione: Contains a thiophene ring instead of a furan ring.
1-(Furan-2-yl)-3-(benzofuran-2-yl)propane-1,3-dione: Features a benzofuran ring in place of the naphthalene ring.
Uniqueness
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione is unique due to the combination of furan and naphthalene rings, which imparts distinct electronic and steric properties
Properties
CAS No. |
90051-62-0 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-naphthalen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C17H12O3/c18-15(11-16(19)17-6-3-9-20-17)14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2 |
InChI Key |
UWYJIOKQWCGZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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